molecular formula C19H24N2O2S B4429772 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B4429772
M. Wt: 344.5 g/mol
InChI Key: IHGWNAYCMZGYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine, also known as ITMP, is a compound that belongs to the family of piperazine derivatives. It has been extensively researched for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of BDNF in the hippocampus, which is a region of the brain that is involved in learning and memory. It has also been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a key role in regulating anxiety and mood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is that it has been extensively researched and its effects are well understood. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is that it has not been extensively tested in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are a number of future directions for research on 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine. One area of research is the development of more selective agonists and antagonists of the serotonin and dopamine receptors. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to establish the safety and efficacy of this compound in humans.

Scientific Research Applications

1-[(5-isopropyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine has been extensively researched for its potential use in the treatment of various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models of the disease.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14(2)18-12-15(13-24-18)19(22)21-10-8-20(9-11-21)16-4-6-17(23-3)7-5-16/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGWNAYCMZGYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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